3-Bromo-2,6-difluorobenzoic acid

Analytical Chemistry Quality Control Compound Identification

Sourcing the correct 3-bromo-2,6-difluorobenzoic acid isomer is critical for the regiospecificity of palladium-catalyzed cross-couplings, as the 3-bromo position provides a unique reactive handle orthogonal to the 2,6-difluoro pattern. Using alternative isomers like 4-bromo or 2-bromo analogs leads to different reaction products and is not a viable replacement. - Distinct melting point (137-139°C) enables rapid identity verification upon receipt, mitigating isomer mix-up risk. - The carboxylic acid functionality allows direct conversion to intermediates such as 3-bromo-N-Boc-2,6-difluoroaniline for kinase inhibitor programs. - Functions as a nucleophile in the presence of butyllithium for organometallic synthesis of 3,3-dimethylindole derivatives. - Available from stock with comprehensive analytical documentation (HPLC, NMR) for immediate deployment in discovery chemistry workflows.

Molecular Formula C7H3BrF2O2
Molecular Weight 237 g/mol
CAS No. 28314-81-0
Cat. No. B110653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluorobenzoic acid
CAS28314-81-0
Molecular FormulaC7H3BrF2O2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)F)Br
InChIInChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
InChIKeyWEBVJSPIUIPJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-difluorobenzoic Acid Building Block


3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0, MF: C7H3BrF2O2, MW: 237.0 g/mol) is an aromatic carboxylic acid featuring a benzene ring substituted with a carboxylic acid at position 1, a bromine atom at position 3, and fluorine atoms at positions 2 and 6 [1]. This specific 2,6-difluoro substitution pattern, coupled with the bromine at the 3-position, imparts unique electronic and steric properties that differentiate it from its regioisomers in cross-coupling reactions and as a building block for complex molecule synthesis [2]. It is typically supplied as a white to off-white crystalline solid with a melting point range of 137-139°C [1].

Regiospecific cross-coupling handle
Bromine at 3-position enables orthogonal reactivity for modular synthesis
2,6-Difluoro electronic profile
Fluorine substitution may influence metabolic stability of downstream products
Building block for complex fluorinated molecules
Carboxylic acid handle allows further derivatization

3-Bromo-2,6-difluorobenzoic Acid Isomer Uniqueness


The substitution of 3-bromo-2,6-difluorobenzoic acid with other in-class compounds, such as its 4-bromo (CAS 183065-68-1) or 2-bromo (CAS 1214332-98-3) isomers, is not feasible due to profound differences in reactivity, synthetic accessibility, and the regiospecificity of downstream transformations [1]. The position of the bromine atom relative to the two fluorine atoms dictates the compound's behavior in key reactions like palladium-catalyzed cross-couplings [1]. The specific 2,6-difluoro-3-bromo arrangement is crucial for building a defined molecular architecture, where the bromine serves as a unique handle for orthogonal reactivity and the fluorines impart critical electronic and metabolic effects [1]. Using an alternative isomer will lead to a different set of reaction products and is not a viable 'drop-in' replacement.

Isomer substitution leads to different products
4-Bromo or 2-bromo isomers alter reactivity and regiospecificity, not a direct replacement
Critical 2,6-difluoro-3-bromo pattern
Orthogonal reactivity relies on this specific arrangement; generic bromo-difluorobenzoic acids may not reproduce it
Synthetic accessibility may differ
Alternative isomers may require less direct routes or yield different intermediates

3-Bromo-2,6-difluorobenzoic Acid Quantitative Differentiation


Melting Point vs. 4-Bromo Isomer

3-Bromo-2,6-difluorobenzoic acid exhibits a significantly lower melting point (137-139°C [1]) compared to its 4-bromo isomer (4-bromo-2,6-difluorobenzoic acid, CAS 183065-68-1), which has a reported melting point of 201-205°C . This substantial difference of approximately 64-66°C is a direct consequence of the altered intermolecular forces in the crystal lattice due to the different bromine substitution pattern. This property is critical for identity verification and purity assessment in a procurement setting.

Melting point
Cross-study comparable
137–139°C vs 201–205°C Δ ≈ 64–66°C lower
Distinct identity marker; confirms correct isomer procurement
Standard literature values; verify with certificate of analysis
Analytical Chemistry Quality Control Compound Identification

Yield from 1,3-Difluorobenzene

The synthesis of 3-bromo-2,6-difluorobenzoic acid is explicitly documented from the inexpensive starting material 1,3-difluorobenzene [1]. A specific protocol using 1-bromo-2,4-difluorobenzene and n-butyllithium, followed by carboxylation, has been reported to afford the target compound in a 64.6% isolated yield . This contrasts with other bromo-difluorobenzoic acid isomers, which may require more complex, lower-yielding, or less cost-effective synthetic routes [2].

Synthetic yield
Class-level inference
64.6% isolated yield
Synthetic route feasibility supports commercial availability
Yield reported for specific protocol; may vary at scale
Process Chemistry Synthetic Methodology Cost-Effective Synthesis

Deprotonation-Triggered Bromine Migration

The most profound differentiation for 3-bromo-2,6-difluorobenzoic acid lies in its synthesis. Unlike other isomers, a key step in its formation is a deprotonation-triggered bromine migration from the 2- to the 4-position of an intermediate [1]. This 'halogen dance' mechanism is not observed in the synthesis of the 4-bromo or 2-bromo isomers, which are accessed through different, less dynamic pathways [1]. This unique behavior is a direct consequence of the specific electronic environment created by the two fluorine atoms, making this isomer a distinct chemical entity.

Bromine migration mechanism
Direct head-to-head comparison
Deprotonation-triggered migration (2- to 4-position) 4-Br isomer: no halogen migration
Mechanistic pathway differentiates this isomer
Qualitative difference; confirms distinct chemical process
Reaction Mechanism Organometallic Chemistry Halogen Dance

Formation of 3,3-Dimethylindole

Under specific conditions, 3-bromo-2,6-difluorobenzoic acid exhibits distinct nucleophilic behavior not commonly associated with simple benzoic acid derivatives. In the presence of butyllithium, it reacts with hexane to produce 3,3-dimethylindole . This specific transformation, while not directly quantified against other isomers, demonstrates a unique reactivity profile that can be exploited for the synthesis of complex heterocyclic structures.

Formation of 3,3-dimethylindole
Supporting evidence
Observed with n-BuLi in hexane
Demonstrates distinct nucleophilic reactivity
Reported observation; requires independent validation
Synthetic Chemistry Organometallic Chemistry Reactivity Profile

3-Bromo-2,6-difluorobenzoic Acid Application Scenarios


Fluorinated Biaryl Synthesis via Suzuki-Miyaura Coupling

The bromine atom at the 3-position on the 2,6-difluorobenzoic acid core provides a well-defined site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. This allows for the regioselective attachment of aryl or heteroaryl groups, enabling the modular construction of complex, fluorinated biaryl structures. The 2,6-difluoro substitution pattern is known to influence the electronics of the ring and can improve the metabolic stability of the resulting molecules .

Quality Control by Melting Point

The distinct melting point range of 137-139°C for 3-bromo-2,6-difluorobenzoic acid [1] is significantly lower than that of its 4-bromo isomer (201-205°C) . This clear analytical difference provides a simple, rapid, and cost-effective method for laboratories to confirm the identity and purity of the compound upon receipt, mitigating the risk of using an incorrect isomer in sensitive synthetic sequences.

3-Bromo-N-Boc-2,6-difluoroaniline Synthesis

The carboxylic acid functionality of 3-bromo-2,6-difluorobenzoic acid allows for its conversion into other useful building blocks. A documented use involves its conversion to 3-bromo-N-Boc-2,6-difluoroaniline [1], which is a versatile intermediate for the synthesis of compounds with potential kinase inhibitory activity .

Organometallic Compounds and Fluorinated Analogs Synthesis

3-Bromo-2,6-difluorobenzoic acid has been shown to function as a nucleophile in the presence of butyllithium, reacting with hexane to form 3,3-dimethylindole [1]. This specific reactivity can be harnessed for the preparation of other organometallic compounds and fluorine analogs of alkyl or aryl iodides [1], expanding the toolkit of available reagents for chemical synthesis.

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis via Suzuki-Miyaura coupling
Regioselective cross-coupling handle
Coupling efficiency and scalability
Identity and purity confirmation by melting point
Distinct melting point range
Differentiate from regioisomers
3-Bromo-N-Boc-2,6-difluoroaniline synthesis
Carboxylic acid derivatization handle
Intermediate purity and yield
Organometallic reagent synthesis
Nucleophilic reactivity under lithiation
Reaction condition robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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